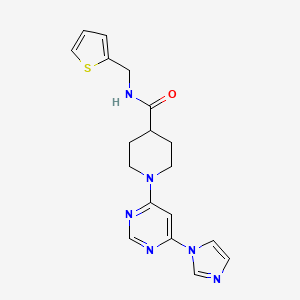
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features several key structural components:
- Imidazole and Pyrimidine Rings : These heterocycles are known for their roles in various biological activities.
- Piperidine Core : This structure is often associated with neuroactive compounds.
- Thiophene Substituent : This group may contribute to the compound's interaction with biological targets.
Research indicates that this compound primarily acts as an inhibitor of specific protein kinases , which are crucial in various signaling pathways related to cancer cell proliferation and metastasis. Notably, it has been studied for its inhibitory effects on KIF18A , a protein implicated in cancer progression. In vitro studies demonstrate that the compound can significantly reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
In vitro assays have shown that the compound exhibits potent activity against cancer cells. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Inhibition of cell growth |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
These results indicate a promising profile for further development as an anticancer therapeutic agent.
Case Studies
A notable case study involved the application of this compound in a xenograft model of breast cancer, where it demonstrated significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through apoptosis induction and disruption of cell cycle progression.
Pharmacological Applications
The primary applications of this compound lie within oncology , particularly in targeting cancer pathways through kinase inhibition. Its unique structural features suggest potential utility in other therapeutic areas as well, including:
- Antiviral Activity : Similar compounds have shown promise against viral infections, warranting exploration in this domain.
- Inflammatory Diseases : The modulation of kinase activity may also have implications for conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar molecules is provided:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-amino-pyrimidine-4-carboxamide | Pyrimidine core | Immunosuppressive activity |
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Contains nitrophenyl and pyridinyl groups | Vascular targeting |
| 4-(1H-imidazol-1-yl)benzonitrile | Imidazole attached to a benzonitrile | Modulates different signaling pathways |
This comparative analysis underscores the unique aspects of the target compound, particularly its combination of heterocycles that may confer distinct biological activities.
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(20-11-15-2-1-9-26-15)14-3-6-23(7-4-14)16-10-17(22-12-21-16)24-8-5-19-13-24/h1-2,5,8-10,12-14H,3-4,6-7,11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDVAORLDVKRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














